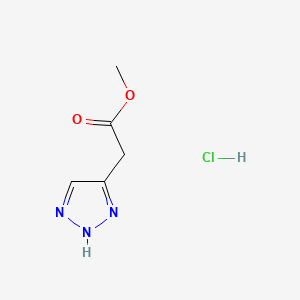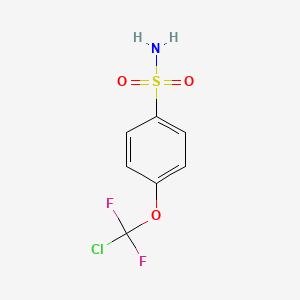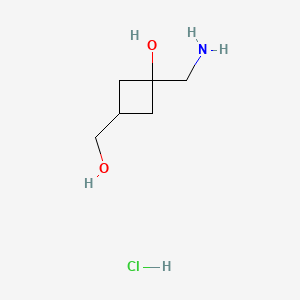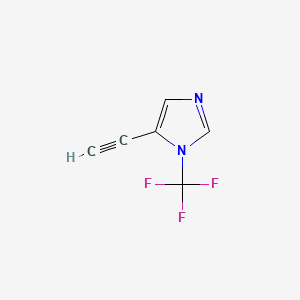![molecular formula C18H25NO2 B13457798 tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)
tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate: is a compound that features a bicyclo[111]pentane core, which is a highly strained and rigid structureThe bicyclo[1.1.1]pentane motif is known for its ability to add three-dimensional character and saturation to molecules, which can enhance their physicochemical properties .
Vorbereitungsmethoden
The synthesis of tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions .
Analyse Chemischer Reaktionen
tert-Butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in the study of molecular interactions and biological pathways.
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The high s-character of the bicyclo[1.1.1]pentane core makes it an electron-withdrawing group, which can influence the reactivity and binding affinity of the compound . This property is particularly useful in drug design, where the compound can modulate the activity of target proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound also features a bicyclo[1.1.1]pentane core and is used as a building block in organic synthesis.
tert-Butyl (cis-3-amino-3-methylcyclobutyl)carbamate: Another related compound with a different core structure but similar functional groups.
The uniqueness of this compound lies in its ability to enhance the three-dimensionality and saturation of molecules, which can lead to improved physicochemical properties and biological activity .
Eigenschaften
Molekularformel |
C18H25NO2 |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
tert-butyl N-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C18H25NO2/c1-16(2,3)21-15(20)19-18-11-17(12-18,13-18)10-9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
RSLNJUJRTJSYQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile](/img/structure/B13457736.png)

![Ethanamine, N,N-dimethyl-2-[2-(methylamino)ethoxy]-](/img/structure/B13457744.png)


![exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13457766.png)
![5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride](/img/structure/B13457777.png)
![7-Bromo-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B13457782.png)

![3-Bromo-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B13457790.png)
amine hydrochloride](/img/structure/B13457800.png)

amine hydrochloride](/img/structure/B13457807.png)
